Cas no 2228273-67-2 (3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid)
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid
- EN300-1779390
- 2228273-67-2
-
- Inchi: 1S/C8H9NO3S/c10-5-1-8(2-5,7(11)12)6-3-13-4-9-6/h3-5,10H,1-2H2,(H,11,12)
- InChI Key: SIQCXUWKTVFTSW-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C1(C(=O)O)CC(C1)O
Computed Properties
- Exact Mass: 199.03031432g/mol
- Monoisotopic Mass: 199.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 98.7Ų
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779390-0.05g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 0.05g |
$1200.0 | 2023-09-20 | ||
| Enamine | EN300-1779390-0.1g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 0.1g |
$1257.0 | 2023-09-20 | ||
| Enamine | EN300-1779390-0.25g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 0.25g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1779390-0.5g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 0.5g |
$1372.0 | 2023-09-20 | ||
| Enamine | EN300-1779390-1.0g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 1g |
$1429.0 | 2023-06-02 | ||
| Enamine | EN300-1779390-2.5g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 2.5g |
$2800.0 | 2023-09-20 | ||
| Enamine | EN300-1779390-5.0g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 5g |
$4143.0 | 2023-06-02 | ||
| Enamine | EN300-1779390-10.0g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 10g |
$6144.0 | 2023-06-02 | ||
| Enamine | EN300-1779390-1g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 1g |
$1429.0 | 2023-09-20 | ||
| Enamine | EN300-1779390-5g |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid |
2228273-67-2 | 5g |
$4143.0 | 2023-09-20 |
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid (CAS No. 2228273-67-2): A Comprehensive Overview
3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid, identified by its CAS number 2228273-67-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclobutane ring substituted with a hydroxy group and a 1,3-thiazole moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both hydroxy and thiazole functional groups makes it a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of drug discovery and medicinal chemistry.
The 1,3-thiazole ring is a well-known pharmacophore in medicinal chemistry, often found in biologically active compounds such as antiviral, antibacterial, and anti-inflammatory agents. Its incorporation into the cyclobutane-1-carboxylic acid backbone introduces unique electronic and steric properties that can influence the compound's interactions with biological targets. The hydroxy group further enhances the molecule's potential for hydrogen bonding, both within the molecule and with biological receptors, which is crucial for achieving high binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of 3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid with greater precision. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, preliminary computational studies have indicated that this molecule could interact with enzymes involved in metabolic pathways relevant to diabetes and cardiovascular disorders. The ability to modulate these pathways holds promise for the development of new therapeutic strategies.
In the context of drug discovery, the synthesis of derivatives of 3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid represents an exciting avenue for innovation. By modifying the substitution patterns on the cyclobutane ring or introducing additional functional groups, chemists can fine-tune the pharmacological properties of the compound. This approach aligns with the growing trend toward structure-based drug design, where computational tools are used to predict how modifications will affect biological activity.
The thiazole moiety in 3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid also offers opportunities for further chemical manipulation. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. By leveraging this pharmacophore, researchers can explore novel synthetic pathways that may lead to compounds with enhanced therapeutic efficacy. Additionally, the cyclobutane ring provides rigidity to the molecular structure, which can be advantageous in terms of binding stability to biological targets.
Experimental investigations into 3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid have begun to uncover its potential applications in medicinal chemistry. Initial pharmacokinetic studies suggest that this compound exhibits reasonable solubility and stability under physiological conditions, making it a promising candidate for further development. Furthermore, its metabolic profile appears to be favorable for systemic absorption and distribution within the body. These findings are encouraging for researchers seeking to develop new drugs based on this scaffold.
The integration of machine learning techniques into drug discovery has also shed light on the potential of 3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid as a lead compound. Predictive models have identified several key structural features that contribute to its biological activity, providing insights into how future derivatives can be optimized. These computational approaches are complementing traditional experimental methods by offering rapid screening of large libraries of compounds.
Looking ahead, the future prospects for 3-hydroxy-1-(1,3-thiazol-4-yl)cyclobutane-1-carboxylic acid appear promising as a starting point for developing new therapeutic agents. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in both academic research and industrial drug development programs. As our understanding of molecular interactions continues to advance, compounds like this one are likely to play a significant role in addressing unmet medical needs.
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